molecular formula C15H15N5O2 B13366229 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide

Cat. No.: B13366229
M. Wt: 297.31 g/mol
InChI Key: UWRHPEPPYNOURB-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a compound that features both imidazole and phthalazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while phthalazine is a bicyclic compound with nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The phthalazine moiety can be reduced to form dihydrophthalazine derivatives.

    Substitution: Both the imidazole and phthalazine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the phthalazine moiety would yield dihydrophthalazine derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with various molecular targets:

    Molecular Targets: The imidazole moiety can interact with enzymes and receptors, modulating their activity. The phthalazine moiety can interact with DNA and proteins, affecting their function.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer agent containing an imidazole ring.

    Dacarbazine: An anticancer agent containing a phthalazine ring.

Uniqueness

N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is unique due to the combination of imidazole and phthalazine moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C15H15N5O2/c21-14(17-6-8-20-7-5-16-10-20)9-13-11-3-1-2-4-12(11)15(22)19-18-13/h1-5,7,10H,6,8-9H2,(H,17,21)(H,19,22)

InChI Key

UWRHPEPPYNOURB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CN=C3

Origin of Product

United States

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